4-hydroxybut-2-ynyl Acetate
Overview
Description
4-hydroxybut-2-ynyl acetate is an organic compound with the molecular formula C6H8O3. It is an ester derived from acetic acid and 4-hydroxybut-2-yne. This compound is known for its unique structure, which includes both a hydroxyl group and an acetylene group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybut-2-ynyl acetate typically involves the esterification of 4-hydroxybut-2-yne with acetic acid or acetic anhydride. One common method is as follows:
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Esterification with Acetic Acid
Reactants: 4-hydroxybut-2-yne and acetic acid.
Catalyst: Sulfuric acid or another strong acid.
Conditions: The reaction is carried out under reflux conditions to facilitate the esterification process.
:Equation: 4-hydroxybut-2-yne+acetic acid→4-hydroxybut-2-ynyl acetate+water
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Esterification with Acetic Anhydride
Reactants: 4-hydroxybut-2-yne and acetic anhydride.
Catalyst: Pyridine or another base.
Conditions: The reaction is typically carried out at room temperature.
:Equation: 4-hydroxybut-2-yne+acetic anhydride→4-hydroxybut-2-ynyl acetate+acetic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-hydroxybut-2-ynyl acetate undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in an aqueous or organic solvent.
Products: Oxidation of the hydroxyl group can lead to the formation of 4-oxobut-2-ynyl acetate.
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Reduction
Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Conditions: Carried out in an inert solvent like tetrahydrofuran (THF).
Products: Reduction of the acetylene group can yield 4-hydroxybutyl acetate.
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Substitution
Reagents: Various nucleophiles such as halides or amines.
Conditions: Typically carried out in the presence of a base.
Products: Substitution reactions can lead to the formation of various derivatives of this compound.
Scientific Research Applications
4-hydroxybut-2-ynyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-hydroxybut-2-ynyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and acetylene groups in its structure allow it to participate in a range of chemical reactions, influencing its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybut-2-ynyl methacrylate: Similar in structure but with a methacrylate group instead of an acetate group.
4-hydroxybut-2-ynyl benzoate: Contains a benzoate group instead of an acetate group.
4-hydroxybut-2-ynyl propionate: Contains a propionate group instead of an acetate group.
Uniqueness
4-hydroxybut-2-ynyl acetate is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-hydroxybut-2-ynyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-6(8)9-5-3-2-4-7/h7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLUPSBMWKSDHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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